Calciumhypochlorite

Overview

Description

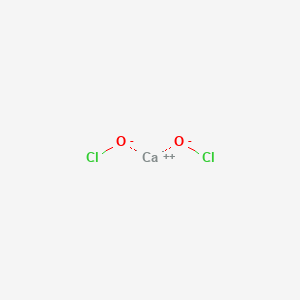

Calcium hypochlorite (Ca(ClO)₂) is an inorganic compound widely recognized for its potent oxidizing and disinfecting properties. It is a white solid, though commercial samples may appear yellow due to impurities . The compound is relatively stable in dry conditions but decomposes in moist environments, releasing chlorine gas and oxygen . Industrially, it is synthesized by reacting chlorine gas with calcium hydroxide (slaked lime): $$ 2Cl₂ + 2Ca(OH)₂ \rightarrow Ca(OCl)₂ + CaCl₂ + 2H₂O $$ .

Preparation Methods

Calcium Process (Chlorination of Slaked Lime)

The calcium process, one of the oldest methods, involves direct chlorination of calcium hydroxide (slaked lime). The reaction proceeds as follows:

.

Key Steps:

-

Slurry Preparation : Calcium hydroxide is suspended in water to form a milk-of-lime slurry (30–40% solids) .

-

Chlorination : Chlorine gas is introduced at 25–40°C, with pH maintained above 10 to minimize hypochlorite decomposition .

-

Crystallization : Neutral calcium hypochlorite dihydrate (Ca(ClO)₂·2H₂O) crystallizes, while calcium chloride remains in solution .

-

Filtration and Drying : The slurry is centrifuged or filtered, yielding a moist cake (30–60% water). Subsequent spray drying produces granules with 60–70% available chlorine .

Challenges:

-

Calcium Chloride Impurities : Residual CaCl₂ (10–20%) increases hygroscopicity and reduces stability .

-

Low Yield : Only 40–60% of Ca(OH)₂ converts to Ca(ClO)₂ due to competing side reactions .

Sodium Process (Co-Processing with Sodium Hydroxide)

The sodium method, dominant in modern production, integrates sodium hydroxide to mitigate impurities. The overall reaction is:

.

Key Steps:

-

Slurry Chlorination : A mixture of Ca(OH)₂ and NaOH is chlorinated at 10–15°C, forming Ca(ClO)₂ and NaCl .

-

Elutriation and Centrifugation : Slurry is classified to separate Ca(ClO)₂ crystals (50–1,200 µm) from NaCl .

-

Recycling : Mother liquor containing NaCl is recycled to electrolysis cells for Cl₂ and NaOH regeneration .

-

Drying : Filtered Ca(ClO)₂ is spray-dried to <10% moisture, achieving 70–75% available chlorine .

Advantages:

-

Reduced CaCl₂ : Sodium hydroxide sequesters chloride ions, limiting CaCl₂ to <5% .

-

Higher Purity : Final product contains 71% Ca(ClO)₂, 16% NaCl, and 7% water .

Hypochlorous Acid Process

This method employs hypochlorous acid (HOCl) as the chlorinating agent:

.

Key Steps:

-

HOCl Synthesis : Chlorine gas is dissolved in water at pH 4–6.5 to form HOCl .

-

Neutralization : HOCl reacts with Ca(OH)₂ slurry at 25–35°C, yielding Ca(ClO)₂·2H₂O crystals .

-

Stabilization : Alkali metal salts (e.g., NaOCl) are added to suppress CaCl₂ formation .

Challenges:

-

HOCl Instability : Decomposition to Cl⁻ and O₂ occurs above 40°C, requiring precise temperature control .

-

High Cost : HOCl generation demands specialized equipment, limiting industrial adoption .

Carbonation Method for Impurity Reduction

Patented approaches use carbon dioxide to convert basic calcium hypochlorite (e.g., Ca(ClO)₂·2Ca(OH)₂) into neutral Ca(ClO)₂:

.

Key Steps:

-

Slurry Formation : Basic hypochlorite is slurried in water (≤22% solids) at 20°C .

-

Carbonation : CO₂ gas is bubbled through the slurry, converting Ca(OH)₂ to CaCO₃ .

-

Filtration : CaCO₃ is removed, leaving a Ca(ClO)₂ solution concentrated to 45–50% .

Advantages:

-

Minimal CaCl₂ : Final product contains <1% CaCl₂, enhancing stability .

-

Waste Utilization : CaCO₃ byproduct is reusable in cement or agriculture .

Comparative Analysis of Industrial Methods

| Method | Purity (% Available Cl₂) | Byproducts | Energy Intensity | Industrial Adoption |

|---|---|---|---|---|

| Calcium Process | 60–65 | CaCl₂ (10–20%) | High | Declining |

| Sodium Process | 70–75 | NaCl (15–20%) | Moderate | Dominant |

| Hypochlorous Acid | 75–80 | H₂O | High | Limited |

| Carbonation Method | 85–90 | CaCO₃ | Low | Emerging |

Reaction Optimization and Innovations

Additive Use for Stability

-

Sodium Hypochlorite : Adding NaOCl (40–70% stoichiometric) reduces CaCl₂ via:

. -

Crystal Modifiers : Polymers like polyacrylamide improve Ca(ClO)₂ crystal size (100–500 µm), enhancing filtration efficiency .

Recycling and Sustainability

Chemical Reactions Analysis

Reaction with Acids

Calcium hypochlorite reacts vigorously with hydrochloric acid (HCl), producing calcium chloride (CaCl₂), chlorine gas (Cl₂), and water:

This exothermic reaction releases toxic chlorine gas, necessitating strict safety protocols . Similar reactions occur with other acids (e.g., sulfuric acid), generating chlorine gas and corresponding salts .

Thermal Decomposition

At elevated temperatures (>100°C), calcium hypochlorite undergoes decomposition:

The process is exothermic and potentially explosive, especially in the presence of organic contaminants or moisture . Decomposition kinetics vary with purity and environmental conditions .

Aqueous Dissociation and Stability

In water, calcium hypochlorite dissociates into hypochlorite ions (ClO⁻) and calcium ions (Ca²⁺):

The hypochlorite ion further hydrolyzes:

This equilibrium gives solutions strong alkaline properties (pH ~12) .

Table 1: Comparative stability of Ca(ClO)₂ and NaOCl solutions

Reactions with Organic Compounds

Calcium hypochlorite reacts explosively with amines, urea, and alcohols, forming hazardous byproducts like chloramines or chloroform . For example:

Such reactions necessitate careful handling to avoid accidental ignition or toxic gas release .

Research Findings

-

Cytotoxicity : In vitro studies show 1% Ca(ClO)₂ solutions induce minimal fibroblast toxicity compared to NaOCl, with viability rates >85% .

-

Inflammatory Response : Subcutaneous injections in rats demonstrated reduced neutrophil counts (p=0.017) and low-grade inflammation, supporting biocompatibility .

-

Surface Activity : Higher surface tension of Ca(ClO)₂ solutions (75.6 mN/m vs. 70.2 mN/m for NaOCl) limits wetting efficacy in dental applications .

Scientific Research Applications

Water Treatment and Sanitation

Disinfection of Drinking Water:

Calcium hypochlorite is predominantly used for disinfecting drinking water. It effectively kills bacteria, viruses, and protozoa, making it essential for ensuring safe drinking water in both developed and developing countries. The compound is particularly effective against pathogens such as Bacillus anthracis, requiring specific concentrations of available chlorine to achieve disinfection .

Swimming Pool Sanitization:

In the United States, the majority of calcium hypochlorite consumption (approximately 85%) is for swimming pool sanitation. It helps control algae growth and oxidizes organic contaminants, maintaining water quality and safety .

Wastewater Treatment:

Calcium hypochlorite is also employed in wastewater treatment facilities to disinfect sewage and industrial effluents. Its ability to eliminate harmful microorganisms makes it a critical component in managing public health risks associated with wastewater .

Bleaching Agent

Textile and Pulp Bleaching:

Calcium hypochlorite solutions are extensively used in the textile industry for bleaching fabrics and in pulp production for paper manufacturing. Its high available chlorine content allows for effective whitening processes .

Household Cleaning Products:

The compound is a key ingredient in various household cleaning products due to its bleaching properties. It is often used in laundry detergents and surface cleaners to remove stains and disinfect surfaces .

Organic Chemistry

Oxidizing Agent:

In organic chemistry, calcium hypochlorite serves as a powerful oxidizing agent. It is utilized in reactions such as the haloform reaction to produce chloroform and in the cleavage of glycols and α-hydroxy carboxylic acids .

Synthesis of Chloroform:

Calcium hypochlorite can react with acetone to generate chloroform, a compound widely used in laboratories and industries .

Agricultural Applications

Sanitization of Fruits and Vegetables:

In agriculture, calcium hypochlorite is used for sanitizing fruits and vegetables during growth and post-harvest processing. This application helps reduce microbial contamination, ensuring food safety .

Case Study 1: Efficacy Against Pathogens

A study demonstrated that calcium hypochlorite effectively reduced Bacillus anthracis spores at concentrations of 0.2–0.3 mg/mL active chlorine within 1.5 hours . This highlights its potential use in biodefense applications.

Case Study 2: Swimming Pool Maintenance

Research indicated that calcium hypochlorite outperformed sodium hypochlorite in maintaining lower turbidity levels in swimming pool water, thereby enhancing water clarity and safety .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Water Treatment | Disinfecting drinking water | Effective against pathogens |

| Swimming Pools | Sanitization and algae control | Maintains water quality |

| Wastewater Treatment | Disinfection of sewage | Reduces public health risks |

| Textile & Pulp Bleaching | Whitening fabrics and pulp | High efficiency in bleaching |

| Organic Chemistry | Oxidizing agent for chemical reactions | Versatile applications in synthesis |

| Agricultural Sanitization | Sanitizing fruits and vegetables | Ensures food safety |

Mechanism of Action

Calcium hypochlorite exerts its effects primarily through its strong oxidizing properties. When dissolved in water, it forms hypochlorous acid (HClO) and hypochlorite ions (ClO⁻), which are responsible for its disinfectant properties. The hypochlorous acid can penetrate microbial cell walls and disrupt cellular processes, leading to the inactivation of bacteria, viruses, and other pathogens .

Comparison with Similar Compounds

Key Properties

- Molecular Weight : 142.98 g/mol .

- Active Chlorine Content : 65–70% in industrial-grade samples, compared to \sim99.2% in pure forms .

- Solubility : Moderately soluble in water (21 g/100 mL at 25°C), releasing hypochlorite ions (ClO⁻) and calcium ions (Ca²⁺) .

- Applications : Water treatment, bleaching agents, and root canal irrigation in dentistry .

Safety and Reactivity

Calcium hypochlorite is a strong oxidizer, posing fire risks when in contact with organic materials or acids . It decomposes explosively at high temperatures (>100°C) and reacts violently with ammonia or hydrocarbons . Safety protocols mandate storage in cool, dry conditions away from combustibles .

Comparative Analysis with Sodium Hypochlorite

Sodium hypochlorite (NaClO) is another hypochlorite salt commonly used as a disinfectant. Below is a detailed comparison:

Chemical and Physical Properties

| Property | Calcium Hypochlorite | Sodium Hypochlorite |

|---|---|---|

| Formula | Ca(ClO)₂ | NaClO |

| Physical State | Solid (powder, granules) | Liquid (aqueous solution) |

| Solubility | 21 g/100 mL (25°C) | 111 g/100 mL (20°C) |

| Active Chlorine Content | 65–70% | 10–15% (household bleach) |

| Stability | Stable when dry | Degrades rapidly in light/heat |

| Byproducts in Water | Ca²⁺, ClO⁻ | Na⁺, ClO⁻ |

Efficacy in Disinfection

- Dental Applications : A 5% calcium hypochlorite solution demonstrated comparable cytotoxicity to 0.5% sodium hypochlorite while being more effective against Enterococcus faecalis biofilms .

- Water Treatment : Sodium hypochlorite is preferred for large-scale applications due to higher solubility and lower cost. Calcium hypochlorite is chosen when calcium ions are beneficial (e.g., in pH-stabilized systems) .

Comparison with Other Hypochlorite Compounds

Potassium Hypochlorite (KClO)

- Formula : KClO.

- Applications : Rarely used industrially due to high production costs and instability .

- Advantage: Higher solubility than calcium hypochlorite but less economical than sodium hypochlorite.

Lithium Hypochlorite (LiClO)

- Formula : LiClO.

- Applications : Niche uses in specialized disinfection systems.

- Drawback: Limited commercial availability and higher reactivity .

Data Tables Summarizing Key Comparisons

Table 1: Hypochlorite Compounds in Water Treatment

| Parameter | Calcium Hypochlorite | Sodium Hypochlorite |

|---|---|---|

| Cost per kg | $1.50–$2.00 | $0.50–$1.00 |

| Storage Requirements | Dry, cool environment | Opaque containers, <25°C |

| pH Impact | Increases water hardness | Neutral to slight alkalinity |

Sources:

Biological Activity

Calcium hypochlorite (Ca(OCl)₂) is a widely used disinfectant known for its antimicrobial properties. This article delves into its biological activity, particularly its efficacy against various microorganisms, its applications in endodontics, and its potential effects on human health and the environment.

Overview of Calcium Hypochlorite

Calcium hypochlorite is produced by passing chlorine gas over slaked lime. It is primarily used for water disinfection, bleaching, and as a sanitizer in various industries. Its antimicrobial action is attributed to the release of hypochlorous acid (HOCl) and hypochlorite ions (OCl⁻) when dissolved in water, which disrupts cellular functions in microorganisms by altering their oxidation-reduction potential and inactivating essential enzymes .

Antimicrobial Efficacy

Numerous studies have evaluated the antimicrobial activity of calcium hypochlorite against different pathogens. The following table summarizes key findings from recent research:

Case Studies

- Endodontic Applications : A study compared the antimicrobial activity of calcium hypochlorite with sodium hypochlorite in root canal treatments. Results indicated that calcium hypochlorite at concentrations of 2.5% and 5% exhibited comparable antimicrobial effects to sodium hypochlorite while also demonstrating effective tissue dissolution capabilities .

- Biofilm Reduction : In an ex vivo study, calcium hypochlorite was found to be more effective than sodium hypochlorite in reducing mixed-culture biofilm, highlighting its potential as a superior disinfectant in clinical settings .

- Bond Strength Enhancement : Another study reported that using 5% calcium hypochlorite with self-adhesive cements improved the bond strength of fiber posts to radicular dentin, suggesting that it may enhance the chemical composition of dentin surfaces through mineralization processes .

The antimicrobial action of calcium hypochlorite involves the diffusion of hypochlorous acid through microbial cell walls, leading to the inactivation of vital enzymes such as triosephosphate dehydrogenase, crucial for glucose metabolism. This disruption ultimately results in cell death .

Safety and Toxicological Considerations

While calcium hypochlorite is effective as a disinfectant, it poses risks upon exposure. High concentrations can cause skin and eye injuries, gastrointestinal irritation upon ingestion, and respiratory issues if inhaled . Therefore, proper handling and safety protocols are essential when using this compound.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling calcium hypochlorite in laboratory settings?

Methodological Answer:

- Use PPE compliant with OSHA standards: wear nitrile gloves, chemical-resistant clothing, and impact-resistant goggles with side shields .

- Conduct work in well-ventilated areas or fume hoods to avoid inhalation of dust or chlorine gas byproducts .

- Store calcium hypochlorite in airtight, corrosion-resistant containers away from organic materials, acids, and heat sources to prevent decomposition or combustion .

- Follow spill protocols: neutralize residues with sodium bisulfite and dispose of waste according to local regulations .

Q. How can researchers determine the purity and stability of calcium hypochlorite samples?

Methodological Answer:

- Titration : Use iodometric titration to quantify available chlorine content (ACC). Dissolve samples in acetic acid, add excess potassium iodide, and titrate with sodium thiosulfate .

- Spectroscopy : Employ FTIR to identify characteristic O-Cl stretching bands (~600–700 cm⁻¹) and assess structural integrity .

- Thermogravimetric Analysis (TGA) : Monitor mass loss between 150–300°C to detect decomposition products (e.g., CaCl₂, O₂) and assess thermal stability .

Q. What are the key considerations for synthesizing calcium hypochlorite in lab-scale reactions?

Methodological Answer:

- Calcium Process : React slaked lime (Ca(OH)₂) with chlorine gas under controlled pH (10–12) and temperature (25–30°C) to optimize yield .

- Hypochlorous Acid Process : Electrolyze brine to generate HOCl, then combine with Ca(OH)₂. Monitor Cl₂ off-gassing and use inert atmospheres to minimize side reactions .

Advanced Research Questions

Q. How can conflicting data on the thermal decomposition kinetics of calcium hypochlorite be resolved?

Methodological Answer:

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., heating rate: 5°C/min, sample mass: 10 mg) to isolate variables like moisture content and particle size .

- Mechanistic Studies : Use differential scanning calorimetry (DSC) coupled with mass spectrometry to identify intermediate species (e.g., ClO⁻ radicals) and validate reaction pathways .

- Cross-Validation : Compare results with computational models (e.g., density functional theory) to predict activation energies and decomposition thresholds .

Q. What methodologies are effective in studying the oxidative pathways of calcium hypochlorite in aqueous systems?

Methodological Answer:

- Kinetic Analysis : Use stopped-flow spectrophotometry to measure reaction rates with organic substrates (e.g., phenol) under varied pH (6–10) and temperature .

- Radical Trapping : Introduce spin-trapping agents (e.g., DMPO) in electron paramagnetic resonance (EPR) to detect transient species (e.g., ·OH, Cl·) .

- Isotopic Labeling : Track oxygen transfer using ¹⁸O-labeled H₂O to distinguish hydrolysis vs. radical-mediated oxidation mechanisms .

Q. How can researchers address discrepancies in reported oxidative efficiencies of calcium hypochlorite across studies?

Methodological Answer:

- Standardized Metrics : Normalize efficiency to ACC (available chlorine content) rather than mass, as commercial grades vary (65–70% purity) .

- Matrix Effects : Control for anions (e.g., CO₃²⁻, SO₄²⁻) and organic matter in test solutions, which compete for oxidative species .

- Interlab Comparisons : Collaborate with multiple labs to validate protocols using reference materials (e.g., NIST-certified calcium hypochlorite) .

Q. What experimental designs mitigate risks when scaling up calcium hypochlorite synthesis?

Methodological Answer:

- Batch Reactor Optimization : Use jacketed reactors with real-time pH and temperature monitoring to prevent runaway exothermic reactions .

- Hazard Analysis : Conduct HAZOP studies to identify risks (e.g., Cl₂ leakage) and implement failsafes (e.g., scrubbers, pressure relief valves) .

- Pilot-Scale Trials : Gradually increase batch sizes (10 g → 1 kg) while analyzing product consistency via X-ray diffraction (XRD) and ACC measurements .

Properties

IUPAC Name |

calcium;dihypochlorite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClO/c;2*1-2/q+2;2*-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDCIXGCQPQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl.[O-]Cl.[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-54-3 | |

| Record name | Calcium hypochlorite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.